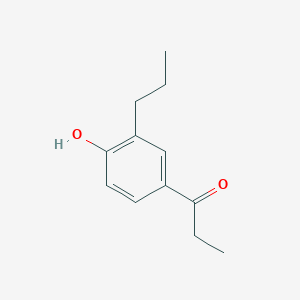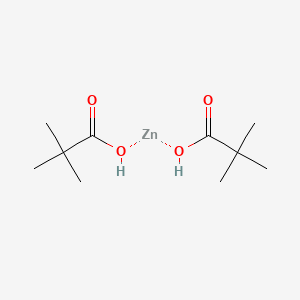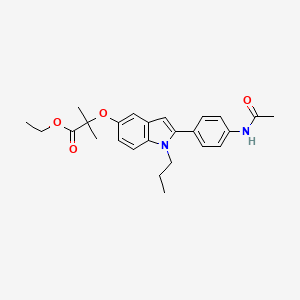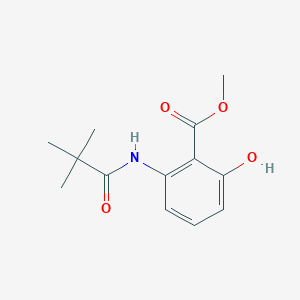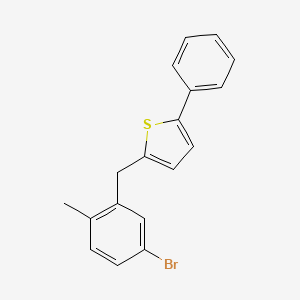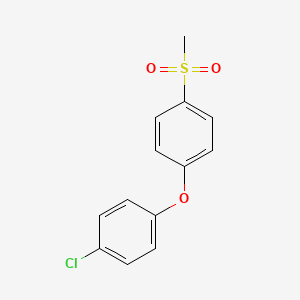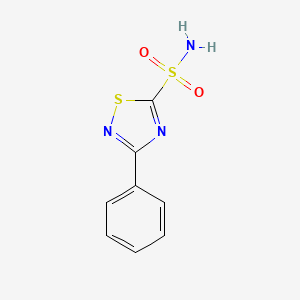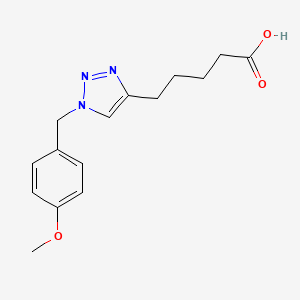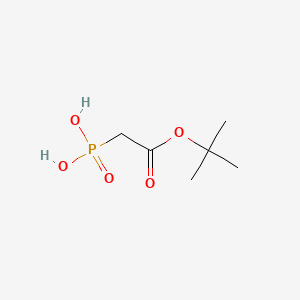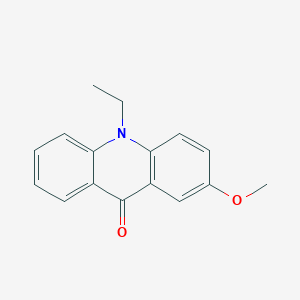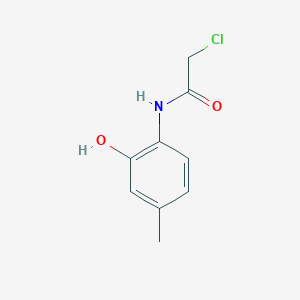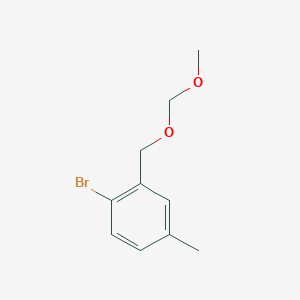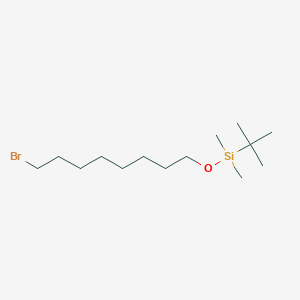
8-bromooctoxy-tert-butyl-dimethylsilane
概要
説明
Silane, (8-bromooctyl)oxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a bromooctyl group attached to a silane moiety, which is further substituted with tert-butyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (8-bromooctyl)oxydimethyl- typically involves the reaction of a bromooctyl alcohol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Silane, (8-bromooctyl)oxydimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
Silane, (8-bromooctyl)oxydimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Hydrolysis: In the presence of water, the silane bond can be hydrolyzed, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (8-bromooctyl)oxydimethyl- include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of Silane, (8-bromooctyl)oxydimethyl- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis can produce silanols.
科学的研究の応用
Silane, (8-bromooctyl)oxydimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which Silane, (8-bromooctyl)oxydimethyl- exerts its effects involves the interaction of the silane moiety with various molecular targets. The bromooctyl group can participate in substitution reactions, while the silane bond can undergo hydrolysis and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of surfaces and materials .
類似化合物との比較
Similar Compounds
- Silane, (8-chlorooctyl)oxydimethyl-
- Silane, (8-iodooctyl)oxydimethyl-
- Silane, (8-fluorooctyl)oxydimethyl-
Uniqueness
Silane, (8-bromooctyl)oxydimethyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can be easily substituted, making the compound a versatile intermediate in the synthesis of various derivatives .
特性
CAS番号 |
96045-13-5 |
|---|---|
分子式 |
C14H31BrOSi |
分子量 |
323.38 g/mol |
IUPAC名 |
8-bromooctoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H31BrOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3 |
InChIキー |
VLSOGEVAESAEEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
